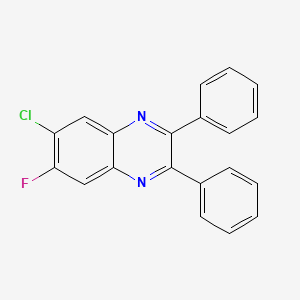

6-Chloro-7-fluoro-2,3-diphenylquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

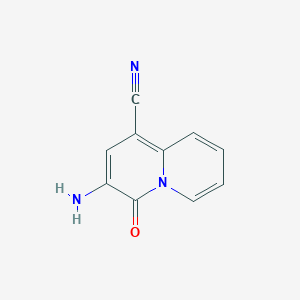

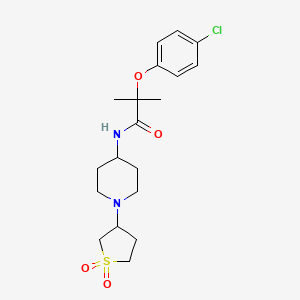

6-Chloro-7-fluoro-2,3-diphenylquinoxaline is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. It has diverse pharmaceutical and industrial applications. Quinoxalines can be synthesized using green chemistry principles, making them environmentally friendly. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .

Synthesis Analysis

The synthesis of quinoxalines involves the spontaneous condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. This reaction yields quinoxaline (C8H6N2), a white crystalline powder. Quinoxaline derivatives are structurally related to other Naphthyridines, such as Quinazoline, Cinnoline, and Phthalazine .

One common method for synthesizing 3-substituted quinoxalin-2(1H)-ones is through the reaction of pyruvates with 1,2-diaminobenzenes (1,2-DABs) .

Aplicaciones Científicas De Investigación

Antibacterial Agent Synthesis

The synthesis and structure-activity relationships of compounds with substitutions such as chloro and fluoro, like 6-chloro-7-fluoro-2,3-diphenylquinoxaline, are significant in the development of antibacterial agents. These compounds, through variations in their substituents, have shown potent in vitro antibacterial activity and promise for treating systemic infections (Matsumoto et al., 1984).

Photoluminescence in OLEDs

Iridium(III) complexes containing derivatives of 2,3-diphenylquinoxaline, including those with fluoro-substituents, have been synthesized and investigated for their potential in Organic Light Emitting Diodes (OLEDs). These compounds, due to their photoluminescent properties, are promising materials for specific OLED applications, particularly in deep red electroluminescence (Jing et al., 2017).

Organic Synthesis and Reactions

The study of quinoxaline derivatives, including the synthesis of 6-chloro-2,3-diphenylquinoxaline, provides insights into the reactions and properties of these compounds. The manipulation of quinoxaline N-oxides through various reactions opens pathways for creating a range of quinoxaline derivatives with diverse applications (Cheeseman & Törzs, 1966).

Corrosion Inhibition

Quinoxaline derivatives, including those with chloro and fluoro substituents, have been evaluated as inhibitors for mild steel in acidic solutions. The study of these compounds contributes to understanding their effectiveness as corrosion inhibitors, which is vital for various industrial applications (Ouakki et al., 2020).

Propiedades

IUPAC Name |

6-chloro-7-fluoro-2,3-diphenylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWVUXOUDRPCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)

![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)

![Tert-butyl 2-bromo-5,6-dihydro[1,2,4]triazolo[1,5-A]pyrazine-7(8H)-carboxylate](/img/structure/B2583625.png)

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)